2-Hydroxy-5-nitrocyclohepta-2,4,6-trien-1-one
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Overview
Description
. This compound is characterized by its unique cycloheptatrienone structure, which includes a hydroxyl group and a nitro group attached to the seven-membered ring.
Preparation Methods
The synthesis of 2-Hydroxy-5-nitrocyclohepta-2,4,6-trien-1-one can be achieved through several synthetic routes. One common method involves the nitration of tropolone, where tropolone is treated with a nitrating agent such as nitric acid under controlled conditions to introduce the nitro group at the desired position . The reaction conditions typically involve maintaining a low temperature to prevent over-nitration and degradation of the product.
Industrial production methods for this compound are not extensively documented, but they likely involve similar nitration processes with optimizations for scale-up, such as continuous flow reactors and improved purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
2-Hydroxy-5-nitrocyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride, leading to the formation of amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups through reactions with appropriate reagents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-hydroxy-5-aminocyclohepta-2,4,6-trien-1-one .
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis. It can be used to synthesize more complex molecules and study reaction mechanisms.
Biology: Research has explored the compound’s potential as an antimicrobial agent due to its ability to interact with biological molecules and disrupt microbial processes.
Medicine: The compound’s derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, the compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism by which 2-Hydroxy-5-nitrocyclohepta-2,4,6-trien-1-one exerts its effects involves its ability to interact with various molecular targets. The hydroxyl and nitro groups play crucial roles in these interactions. For instance, the nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can lead to the disruption of cellular processes, making the compound effective in antimicrobial and anticancer applications .
Comparison with Similar Compounds
2-Hydroxy-5-nitrocyclohepta-2,4,6-trien-1-one can be compared with other similar compounds, such as:
Properties
IUPAC Name |
2-hydroxy-5-nitrocyclohepta-2,4,6-trien-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6-3-1-5(8(11)12)2-4-7(6)10/h1-4H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKIMQPNTGQYPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC=C1[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80331384 |
Source
|
Record name | 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3084-13-7 |
Source
|
Record name | 2,4,6-Cycloheptatrien-1-one, 2-hydroxy-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80331384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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